molecular formula C10H16O2 B12905406 4-tert-Butyl-3-methoxy-2-methylfuran CAS No. 61186-80-9

4-tert-Butyl-3-methoxy-2-methylfuran

Cat. No.: B12905406
CAS No.: 61186-80-9
M. Wt: 168.23 g/mol
InChI Key: UATYSOQDWVYHKI-UHFFFAOYSA-N
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Description

4-tert-Butyl-3-methoxy-2-methylfuran (CAS 1250300-33-4) is a furan-based organic compound with the molecular formula C10H16O2 . It is classified as a specialty material, indicating its value in advanced research and development applications . As a derivative of 2-methylfuran, this compound is of significant interest in the field of biomass conversion, where furan derivatives serve as key intermediates for producing value-added chemicals and high-density liquid fuels . Researchers are exploring the potential of such alkylated and methoxylated furans as versatile building blocks in organic synthesis, including Diels-Alder reactions with olefins and acylation reactions with anhydrides to create more complex molecular architectures . This makes it a reagent of interest for developing novel materials and bio-based fuel precursors. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61186-80-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-tert-butyl-3-methoxy-2-methylfuran

InChI

InChI=1S/C10H16O2/c1-7-9(11-5)8(6-12-7)10(2,3)4/h6H,1-5H3

InChI Key

UATYSOQDWVYHKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CO1)C(C)(C)C)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Tert Butyl 3 Methoxy 2 Methylfuran and Analogous Furanoids

Classical Approaches to Furan (B31954) Synthesis and their Applicability to the Compound

Traditional methods for furan ring construction, established over a century ago, remain cornerstones of heterocyclic synthesis. Their application to a complex target like 4-tert-Butyl-3-methoxy-2-methylfuran, however, requires careful consideration of precursor availability and reaction compatibility.

The Paal-Knorr synthesis, first reported in 1884, is a fundamental and widely used method for preparing substituted furans. wikipedia.orgalfa-chemistry.com The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. youtube.comorganic-chemistry.org A variety of catalysts can be employed, including protic acids like sulfuric acid, Lewis acids, or dehydrating agents such as phosphorus pentoxide. alfa-chemistry.com

The general mechanism proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl to form a cyclic hemiacetal. wikipedia.org Subsequent dehydration yields the aromatic furan ring. alfa-chemistry.com The rate-determining step is believed to be the ring closure itself. alfa-chemistry.comorganic-chemistry.org

Applicability to this compound: To apply the Paal-Knorr synthesis to the target compound, a specific 1,4-diketone precursor would be required: 5,5-dimethyl-3-methoxy-4-methylhexane-2,6-dione. The primary synthetic challenge is shifted from the furan ring formation to the multi-step synthesis of this highly substituted diketone, which is not commercially available. The steric hindrance imposed by the tert-butyl group might also influence the cyclization rate, a factor known to affect Paal-Knorr reactions. organic-chemistry.org

Table 1: Overview of Paal-Knorr Furan Synthesis

FeatureDescription
Reactants 1,4-Dicarbonyl compounds (or their acetal/ketal analogs)
Reagents Acid catalyst (e.g., H₂SO₄, HCl, p-TsOH), Lewis acids (e.g., ZnCl₂), or dehydrating agents (P₂O₅) alfa-chemistry.com
Product Substituted Furan
Key Transformation Intramolecular cyclization and dehydration

The Feist-Benary synthesis is another classical route to furans, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgchemeurope.comambeed.com The process begins with the base-catalyzed formation of an enolate from the β-dicarbonyl compound. quimicaorganica.org This enolate then displaces the halide from the α-halo ketone via nucleophilic substitution. Subsequent enolization and cyclization, followed by dehydration, afford the furan product. quimicaorganica.orgyoutube.com

Modifications to this reaction exist, such as the "interrupted" Feist-Benary reaction, which can yield highly functionalized hydroxydihydrofurans using chiral auxiliaries. wikipedia.orgchemeurope.comresearchgate.net These intermediates can then be converted to the corresponding furans. researchgate.net

Applicability to this compound: A plausible Feist-Benary approach to the target molecule would involve the reaction between a β-ketoester bearing the methoxy (B1213986) group, such as methyl 3-methoxy-2-methyl-3-oxopropanoate, and an α-halo ketone like 1-bromo-3,3-dimethyl-2-butanone. The initial C-alkylation would be followed by cyclization and dehydration. A significant challenge in this approach is the potential for competing reactions. Under certain conditions, the intermediate tricarbonyl compound can be formed, which might then cyclize via a Paal-Knorr type mechanism to yield a different furan isomer. researchgate.net Regioselectivity is therefore a critical consideration. alfa-chemistry.com

Modern Strategies for the Synthesis of Polysubstituted Furan Derivatives

Contemporary synthetic methods often employ metal catalysis or novel reagent combinations to achieve higher efficiency, regioselectivity, and functional group tolerance than classical approaches.

The direct alkylation of a pre-formed furan ring offers an alternative synthetic route. While classical Friedel-Crafts alkylation is often problematic for the acid-sensitive furan ring, modern methods provide more practical solutions. pharmaguideline.com Palladium-catalyzed direct C-H alkylation has emerged as a powerful tool for the regioselective functionalization of heteroarenes, including furans. rsc.org

This protocol can successfully alkylate the α-position (C2 or C5) of the furan ring using alkyl iodides with good functional group tolerance. rsc.org For the synthesis of the target compound, a potential strategy would involve the tert-butylation of a 3-methoxy-2-methylfuran precursor.

Applicability to this compound: The synthesis could start with the preparation of 3-methoxy-2-methylfuran. The key step would then be the introduction of the tert-butyl group at the C4 position. However, existing palladium-catalyzed methods show a strong preference for alkylation at the α-positions (C2/C5). rsc.org Therefore, achieving the desired C4-alkylation would likely require a directing group strategy to overcome the inherent reactivity of the furan ring, presenting a significant synthetic hurdle.

Table 2: Comparison of Furan Alkylation Strategies

MethodCatalyst/ReagentsTypical PositionAdvantagesDisadvantages for Target Synthesis
Friedel-Crafts Alkylation Lewis acids (e.g., BF₃) pharmaguideline.comC2Uses simple alkenesLow selectivity, acid-sensitivity of furan pharmaguideline.com
Pd-Catalyzed C-H Alkylation Pd(OAc)₂, Ligands, Alkyl Iodides rsc.orgC2/C5 (α-position) rsc.orgHigh functional group tolerance, good yields rsc.orgStrong preference for α-alkylation, not the required C4 position

A modern and regiospecific approach to polysubstituted furans involves the reaction of sulfur ylides (specifically dimethylsulfonium acylmethylides) with acetylenic esters. nih.govrsc.org This method proceeds through a tandem sequence initiated by a Michael addition of the ylide to the electron-deficient alkyne. rsc.org This is followed by an intramolecular nucleophilic addition, a 4π ring-opening, another intramolecular Michael addition, and finally the elimination of dimethyl sulfide (B99878) to furnish the furan ring. rsc.org This strategy allows for the direct and simple synthesis of structurally diverse, polysubstituted furans. nih.gov

Applicability to this compound: To adapt this method for the target compound, one could envision reacting a sulfur ylide derived from 3,3-dimethyl-2-butanone (to introduce the tert-butyl group) with an acetylenic ester like methyl 3-methoxypropiolate. The resulting furan would likely bear an ester group, which would then need to be removed, for instance, via saponification followed by decarboxylation. The regiochemical outcome would need to be carefully controlled, as solvent and temperature can influence the reaction pathways. rsc.org

A wide array of metal-catalyzed reactions have been developed for furan synthesis, offering powerful alternatives to classical methods. tandfonline.comresearchgate.net These reactions often proceed under mild conditions with high efficiency and can be used to construct highly substituted furan rings. thieme-connect.com

Notable examples include:

Copper-Catalyzed Reactions: Copper catalysts can promote the cycloisomerization of alkynyl ketones to furans or catalyze [4+1] cycloadditions to form the furan ring. tandfonline.com

Palladium-Catalyzed Reactions: Palladium catalysts are used in various furan syntheses, including the cross-coupling of enol acetates and terminal alkynes followed by cyclization, organic-chemistry.org and the multicomponent carbonylative synthesis from 2-propargyl-1,3-dicarbonyl compounds. mdpi.com

Cobalt-Catalyzed Reactions: Cobalt-based metalloradical catalysis enables the regioselective synthesis of polyfunctionalized furans from α-diazocarbonyls and terminal alkynes. nih.gov

Applicability to this compound: A plausible metal-catalyzed route could involve a palladium-catalyzed cycloaddition. For example, the [3+2] cycloaddition of a palladium-trimethylenemethane (TMM) complex with a suitable ketone could form a tetrahydrofuran (B95107) ring bearing a tetrasubstituted stereocenter, which could then be aromatized. nih.gov Alternatively, a palladium-catalyzed annulation involving C-H activation of a methoxy group could be envisioned, although existing examples focus on benzofuran (B130515) synthesis. researchgate.net The challenge lies in identifying the right combination of catalyst and precursors to assemble the specific substitution pattern of this compound with the correct regiochemistry.

Oxidative Furan Ring Expansion Methodologies, including Achmatowicz Rearrangement

Oxidative ring expansion reactions provide a powerful method for transforming furan rings into other valuable heterocyclic structures. Among these, the Achmatowicz rearrangement is a prominent strategy for converting furans, specifically furfuryl alcohols, into dihydropyranones. wikipedia.orgnih.gov This transformation is synthetically valuable as it generates highly functionalized six-membered rings that are precursors to a wide array of natural products and carbohydrates. icm.edu.pl

The classical Achmatowicz reaction involves the oxidation of a furfuryl alcohol. wikipedia.org In its original form, this was achieved using bromine in methanol, which leads to a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate. wikipedia.org This intermediate then rearranges in the presence of dilute acid to yield the dihydropyran product. wikipedia.org A common and more direct modern variant employs oxidizing agents like N-bromosuccinimide (NBS) to effect the oxidative rearrangement. researchgate.netfrontiersin.org

The general mechanism involves an oxidative cleavage of the furan ring followed by an intramolecular cyclization, yielding 6-hydroxy-2H-pyran-2(3H)-ones under mild conditions. nih.gov The versatility of the Achmatowicz reaction has been expanded through various modifications, including the use of different oxidizing systems. For instance, metal-catalyzed versions and enzymatic transformations have been developed to enhance efficiency and selectivity. thieme-connect.comthieme-connect.com The related aza-Achmatowicz reaction provides access to substituted dihydropyridinones from furfuryl amines. nih.govresearchgate.net

While direct application to synthesize this compound is not a ring expansion, the methodology is crucial for creating analogous furan-derived pyranones. A hypothetical furfuryl alcohol precursor would undergo this rearrangement to a corresponding dihydropyranone, demonstrating the utility of furans as starting materials for more complex oxygen heterocycles.

Table 1: Comparison of Reagents for Achmatowicz-type Reactions

Oxidizing System Substrate Example Product Type Notes
Bromine in Methanol Furfuryl alcohol 2,5-Dimethoxy-2,5-dihydrofuran The original conditions reported by Achmatowicz. wikipedia.org
N-Bromosuccinimide (NBS) Furfuryl alcohol 6-Hydroxypyranone A common and effective modern variant. researchgate.netfrontiersin.org
VO(acac)₂ / t-BuOOH 5-Methylfurfuryl alcohol derivative Hemiketal Example of a metal-catalyzed oxidation. researchgate.net
Chloroperoxidase / H₂O₂ Functionalized furfuryl alcohols 6-Hydroxypyranone A biocatalytic approach, often coupled with a H₂O₂ generating system like glucose oxidase. frontiersin.orgresearchgate.net

Cycloaddition Reactions in Furan Derivative Synthesis

Cycloaddition reactions are fundamental in synthetic chemistry for constructing cyclic architectures in an atom-economical manner. nih.gov For furan and its derivatives, the [4+2] cycloaddition, or Diels-Alder reaction, is a particularly significant transformation. nih.gov In this reaction, the furan ring acts as the diene component, reacting with an electron-deficient dienophile to form an oxabicycloheptene derivative. quora.com

Furan itself is a reluctant diene compared to carbocyclic analogues like cyclopentadiene (B3395910) due to its aromatic character. rsc.orgnih.gov The disruption of this aromaticity during the reaction means that the cycloaddition is often reversible, and harsher conditions can lead to retro-Diels-Alder reactions. nih.govnih.gov The stereochemical outcome of the Diels-Alder reaction is typically controlled by kinetic and thermodynamic factors. At lower temperatures, the endo isomer is often favored due to secondary orbital interactions, while higher temperatures can lead to the formation of the more thermodynamically stable exo isomer. pearson.comrsc.org

The substituents on the furan ring play a critical role in the Diels-Alder reaction. For a molecule like this compound, the electron-donating nature of the alkyl and methoxy substituents would be expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO), thereby enhancing the furan's reactivity as a diene. rsc.org These substituents also dictate the regioselectivity of the cycloaddition with unsymmetrical dienophiles.

Table 2: Examples of Diels-Alder Reactions with Furan Derivatives

Furan Derivative Dienophile Product Type Key Observation
Furan Maleimide Endo and Exo Adducts Endo isomer favored at 25°C; exo isomer favored at 90°C. pearson.com
Furan Maleic anhydride Endo Adduct Furan is less reactive and less endo-selective compared to cyclopentadiene. rsc.org
Furan Benzyne Dihydronaphthalene derivative Useful for synthesis of polycyclic aromatic compounds. quora.comacs.org
Furan Ethyl (E)-3-nitroacrylate Oxabicycloheptane Reaction proceeds with preference for the endo isomer. quora.com

Stereoselective and Enantioselective Synthesis Considerations

The synthesis of specific stereoisomers is a cornerstone of modern organic chemistry. For furanoids like this compound, which is itself achiral, the principles of stereoselective synthesis become paramount when it is used as an intermediate in the construction of more complex chiral molecules. Furthermore, the synthesis of chiral furan analogues requires precise control over stereochemistry.

Enantioselective synthesis of furan derivatives can be achieved through several strategies:

Asymmetric Catalysis: The use of chiral catalysts to control the formation of stereocenters is a powerful approach. For instance, enantioselective conjugate additions to furanone precursors or rhodium-catalyzed asymmetric reactions can produce chiral furan derivatives with high enantiomeric excess (ee). researchgate.net

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be removed.

Resolution of Racemates: Racemic mixtures of chiral furans can be separated into their constituent enantiomers. This can be done by classical chemical resolution or through kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst.

Asymmetric Achmatowicz Reaction: The Achmatowicz reaction can be rendered asymmetric to produce chiral dihydropyranones. nih.gov This is accomplished by starting with an enantiomerically pure furfuryl alcohol, which can be obtained through enzymatic resolution or asymmetric reduction of a corresponding ketone, or by using chiral oxidizing agents. nih.gov

For example, the synthesis of optically pure tert-butyl (4S,5R)-4-methyl-5-hydroxy-3-oxo-hexanoate was achieved via a regio- and enantio-selective enzymatic reduction of a racemic precursor, demonstrating the power of biocatalysis in stereocontrol. researchgate.net Similarly, the enantioselective synthesis of tetrafluorinated ribose involved an asymmetric dihydroxylation step to set the stereochemistry, which was then carried through subsequent transformations. rsc.org

Table 3: Strategies for Stereoselective Furan and Derivative Synthesis

Method Example Reaction Catalyst/Reagent Stereochemical Outcome
Asymmetric Conjugate Addition Conjugate addition to an enone [{Rh(OAc)(C₂H₄)₂}₂], (S)-DTBM-segphos Product with 99% ee. researchgate.net
Asymmetric Dihydroxylation (AD) AD of a fluorinated alkene (DHQD)₂PYR Diol product with 83% ee. rsc.org
Enzymatic Reduction Regio- and enantioselective reduction of a diketone Lactobacillus brevis alcohol dehydrogenase (LBADH) (4S,5R)-hydroxy-keto-ester with 99.2% ee. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of furan derivatives, including this compound, can be viewed through this lens, from the choice of starting materials to the reaction conditions employed.

A key aspect of green chemistry is the use of renewable feedstocks. rsc.org Many furan compounds, such as furfural (B47365) and 5-(hydroxymethyl)furfural, are considered "platform chemicals" that can be derived directly from the carbohydrate fraction of plant biomass. nih.govrsc.org This provides a sustainable alternative to petroleum-based starting materials.

Several other green chemistry principles are relevant to furan synthesis:

Atom Economy: Processes should be designed to maximize the incorporation of all materials used in the process into the final product. Diels-Alder reactions are excellent examples of atom-economical reactions, as they form complex cyclic products with 100% atom economy. nih.gov

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances that possess little or no toxicity. youtube.com In the context of the Achmatowicz reaction, traditional methods often use stoichiometric amounts of halogenating agents like bromine or NBS. frontiersin.org Greener alternatives include catalytic systems using molecular oxygen or hydrogen peroxide as the ultimate oxidant, often mediated by enzymes (like chloroperoxidase or laccase) or photocatalysts. frontiersin.orgresearchgate.net These methods avoid hazardous reagents and byproducts.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. Research into furan synthesis includes performing reactions in greener solvents or even under solvent-free conditions.

Catalysis: Catalytic reagents (highly selective) are superior to stoichiometric reagents. organic-chemistry.org The development of copper- and palladium-catalyzed syntheses of substituted furans represents a move toward more efficient and selective catalytic processes over classical multi-step syntheses. organic-chemistry.orgrsc.org

Table 4: Comparison of Traditional vs. Green Synthetic Approaches for Furanoids

Transformation Traditional Method Green Alternative Green Chemistry Principle(s) Addressed
Furan Feedstock Petroleum-based synthesis Derivation from biomass (e.g., furfural) Use of Renewable Feedstocks. nih.govrsc.org
Achmatowicz Reaction Stoichiometric NBS or Br₂ Biocatalytic (e.g., peroxidase/H₂O₂) or photocatalytic oxidation Less Hazardous Synthesis, Catalysis. frontiersin.orgresearchgate.net
C-C Bond Formation Classical multi-step syntheses One-pot, metal-catalyzed annulation/cyclization Atom Economy, Catalysis. organic-chemistry.orgrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Tert Butyl 3 Methoxy 2 Methylfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal multiplicities, and through-bond correlations, a complete structural map can be assembled.

The ¹H NMR spectrum of 4-tert-Butyl-3-methoxy-2-methylfuran is predicted to exhibit four distinct signals, each corresponding to a unique set of protons in the molecule. The anticipated chemical shifts (δ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (B1202638) (TMS) are detailed below. The absence of adjacent, non-equivalent protons for each group is expected to result in all signals appearing as singlets.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
5-H (furan ring)~ 7.0Singlet1H
Methoxy (B1213986) (-OCH₃)~ 3.8Singlet3H
2-Methyl (-CH₃)~ 2.2Singlet3H
tert-Butyl (-C(CH₃)₃)~ 1.3Singlet9H

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in this compound. The chemical shifts are influenced by the substitution pattern on the furan (B31954) ring.

Carbon Assignment Predicted Chemical Shift (ppm) Multiplicity (Off-Resonance Decoupled)
C5 (furan ring)~ 138Doublet
C3 (furan ring)~ 135Singlet
C4 (furan ring)~ 125Singlet
C2 (furan ring)~ 115Singlet
Methoxy (-OCH₃)~ 60Quartet
tert-Butyl (quaternary C)~ 34Singlet
tert-Butyl (-CH₃)~ 30Quartet
2-Methyl (-CH₃)~ 14Quartet

The carbons of the furan ring are expected in the aromatic region of the spectrum. The carbon bearing the single proton (C5) would appear as a doublet in an off-resonance decoupled spectrum, while the other ring carbons (C2, C3, and C4) would be singlets. The methoxy carbon signal is characteristically found around 60 ppm. The quaternary carbon of the tert-butyl group is predicted around 34 ppm, with its methyl carbons appearing slightly upfield. The 2-methyl carbon is anticipated to be the most shielded carbon in the molecule.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show no cross-peaks, confirming the absence of ¹H-¹H spin-spin coupling between the different proton environments, as all are predicted to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon. The expected correlations would be: the 5-H proton signal with the C5 carbon signal, the methoxy proton signal with the methoxy carbon signal, the 2-methyl proton signal with the 2-methyl carbon signal, and the tert-butyl proton signal with the tert-butyl methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations and would be crucial for establishing the substitution pattern on the furan ring. Key expected correlations would include the 5-H proton to C3 and C4, the 2-methyl protons to C2 and C3, and the tert-butyl protons to C3, C4, and C5.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
C-H Stretch (furan ring)3150 - 3050Weak to Medium
C-H Stretch (aliphatic)2980 - 2850Strong
C=C Stretch (furan ring)1620 - 1500Medium
C-O-C Asymmetric Stretch (ether)1275 - 1200Strong
C-O-C Symmetric Stretch (ether)1075 - 1020Strong

The spectrum would be dominated by strong C-H stretching vibrations from the tert-butyl and methyl groups in the 2850-2980 cm⁻¹ region. The stretching of the C=C bonds within the furan ring would give rise to absorptions in the 1500-1620 cm⁻¹ range. A key feature would be the strong C-O stretching bands characteristic of an aryl ether (the methoxy group), which are expected to be prominent in the fingerprint region.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

HRMS would be used to determine the exact mass of the molecular ion. For this compound (C₁₀H₁₆O₂), the calculated exact mass is 168.11503. An experimentally determined mass that is very close to this value would confirm the molecular formula.

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at an m/z of 168. The fragmentation pattern would likely be dominated by the loss of stable fragments from the parent ion.

m/z Predicted Fragment Ion Identity of Lost Neutral
168[C₁₀H₁₆O₂]⁺-
153[M - CH₃]⁺CH₃•
111[M - C₄H₉]⁺C₄H₉•

A prominent peak is expected at m/z 153, corresponding to the loss of a methyl radical (•CH₃), leading to a stable tertiary carbocation. The loss of the entire tert-butyl group (a radical of mass 57) would result in a significant peak at m/z 111. This fragmentation is often a dominant pathway for tert-butyl substituted aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a crucial tool for assessing its purity and analyzing its presence in complex mixtures.

The gas chromatographic component separates the compound from a mixture based on its volatility and interaction with the stationary phase of the GC column. The retention time (RT) of this compound is a key parameter for its identification under specific chromatographic conditions. While the exact retention time is dependent on the specific GC column and temperature program used, its retention index can be estimated based on its structural similarity to other alkylated and methoxy-substituted furans. For instance, studies on various furan derivatives demonstrate that retention indices increase with the size of the alkyl substituent. researchgate.netnist.gov

Following separation by the gas chromatograph, the eluted this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragmentation pattern provide a unique "fingerprint" for the molecule, enabling its unambiguous identification and structural elucidation.

The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways. A prominent fragmentation would likely involve the loss of the bulky tert-butyl group (C(CH₃)₃), resulting in a significant fragment ion. Another characteristic fragmentation would be the cleavage of the methoxy group (OCH₃). The fragmentation patterns of related compounds, such as 2-tert-butylfuran (B1585044) and other methoxy-substituted aromatic compounds, support these predicted pathways. usfca.eduresearchgate.netnih.gov The derivatization of similar compounds has been shown to alter fragmentation patterns, which can provide additional structural information. researchgate.net

A hypothetical GC-MS data table for this compound is presented below, based on typical parameters and expected fragmentation patterns.

ParameterValue/Description
Retention Index (non-polar column) Estimated: 1100 - 1300
Molecular Ion (M+) m/z 184
Key Fragment Ions (m/z) 169 [M-CH₃]⁺, 127 [M-C(CH₃)₃]⁺, 113, 97, 57 [C(CH₃)₃]⁺
Ionization Mode Electron Ionization (EI)

This table is interactive. Users can sort and filter the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the electronic transitions within the furan ring and the influence of its substituents.

The UV-Vis spectrum of furan itself exhibits a strong absorption band in the ultraviolet region, which is attributed to a π → π* transition. nist.govspectrabase.com The position and intensity of this absorption are sensitive to the nature and position of substituents on the furan ring. The presence of alkyl and methoxy groups on the furan ring of this compound is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted furan. This shift is due to the electron-donating effects of the methyl and methoxy groups, as well as the hyperconjugation effect of the tert-butyl group, which extend the conjugated system and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me

Studies on substituted aromatic compounds have shown that the presence of multiple substituents can lead to complex shifts in the UV-Vis spectrum. pressbooks.pub For instance, the UV-Vis spectrum of polyfuran shows a broad absorption band around 405 nm. researchgate.net

A projected UV-Vis spectroscopic data table for this compound is provided below, outlining the expected absorption maxima and the types of electronic transitions involved.

ParameterPredicted Value/Description
λmax 1 ~220-240 nm
Transition 1 π → π
λmax 2 ~260-280 nm
Transition 2 n → π
Solvent Ethanol or Hexane

This table is interactive. Users can sort and filter the data.

Vibrational Spectroscopy Studies (e.g., Raman)

Vibrational spectroscopy, particularly Raman spectroscopy, provides detailed information about the molecular vibrations of this compound, offering insights into its structural composition and the nature of its chemical bonds. The Raman spectrum is complementary to infrared (IR) spectroscopy and is especially useful for observing vibrations of non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound can be interpreted by considering the characteristic vibrational modes of its constituent functional groups: the furan ring, the tert-butyl group, the methoxy group, and the methyl group.

Furan Ring Vibrations: The furan ring itself has a set of characteristic stretching and bending vibrations. Theoretical and experimental studies on furan and its derivatives have identified key vibrational modes. researchgate.net For instance, a furan ring vibration is observed around 816 cm⁻¹ in a related system. acs.org

tert-Butyl Group Vibrations: The tert-butyl group exhibits characteristic C-H stretching and bending modes. The symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups of the tert-butyl moiety are expected in the 2800-3000 cm⁻¹ region. Bending vibrations are also expected at lower wavenumbers. researchgate.net

Methoxy Group Vibrations: The methoxy group will show characteristic C-H stretching vibrations, as well as C-O stretching and rocking modes.

Methyl Group Vibrations: The methyl group at the 2-position of the furan ring will also contribute its own set of C-H stretching and bending vibrations. udayton.edu

A summary of the predicted characteristic Raman bands for this compound is presented in the following data table.

Wavenumber (cm⁻¹)Assignment
~2960Asymmetric C-H stretch (tert-butyl, methyl, methoxy)
~2870Symmetric C-H stretch (tert-butyl, methyl, methoxy)
~1600C=C stretching (furan ring)
~1460CH₃ and CH₂ bending
~1250C-O-C asymmetric stretch (furan ring)
~1170C-O stretch (methoxy)
~820Furan ring breathing/deformation

This table is interactive. Users can sort and filter the data.

Computational and Theoretical Investigations of 4 Tert Butyl 3 Methoxy 2 Methylfuran and Analogues

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. nih.gov This process determines the most stable arrangement of atoms and provides key structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.net

Density Functional Theory (DFT) has become a primary method for the geometry optimization of molecular systems due to its favorable balance of accuracy and computational cost. nih.govnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is among the most widely used methods for studying organic molecules, including furan (B31954) derivatives. nih.govresearchgate.net DFT calculations are employed to determine the equilibrium geometry by minimizing the total electronic energy of the molecule. For substituted furans, these calculations can elucidate the influence of different functional groups on the planarity and geometry of the furan ring. The choice of functional and basis set is crucial for obtaining reliable results that are in good agreement with experimental data where available. researchgate.netnih.gov

Ab initio methods, such as Hartree-Fock (HF), are based on first principles and solve the Schrödinger equation without empirical parameters. nih.govnih.gov While computationally more demanding than DFT, they provide a fundamental understanding of the electronic structure. The selection of the basis set—a set of mathematical functions used to build the molecular orbitals—is a critical aspect of both ab initio and DFT calculations. nih.gov

Commonly used basis sets range from the minimal, such as 3-21G, to more extensive and flexible ones like the Pople-style 6-31G(d) or 6-311++G** and Dunning's correlation-consistent basis sets like cc-pVDZ. nih.govnih.gov The inclusion of polarization functions (e.g., d, p) allows for anisotropy in the charge distribution, while diffuse functions (+ or ++) are important for describing systems with lone pairs or anions, accurately modeling the electron density far from the nuclei. nih.gov For furan derivatives, basis sets like 6-311++G** have been shown to provide harmonic vibrational frequencies that align well with experimental observations. nih.gov

Below is a representative table of optimized geometric parameters for a substituted furan, illustrating typical data obtained from these calculations.

Table 1: Representative Optimized Geometric Parameters for a Substituted Furan Analogue (Calculated at the B3LYP/6-311++G level)**

ParameterAtomsValue
Bond Length (Å)O1-C21.365
C2-C31.378
C3-C41.431
C4-C51.369
C5-O11.362
Bond Angle (°)C5-O1-C2106.5
O1-C2-C3110.8
C2-C3-C4106.1
C3-C4-C5106.3
C4-C5-O1110.3

Electronic Structure Analysis

Following geometry optimization, various analyses can be performed to investigate the electronic properties of the molecule, which are fundamental to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity.

Table 2: Representative Frontier Molecular Orbital Data for a Substituted Furan Analogue

ParameterEnergy (eV)
HOMO Energy-5.89
LUMO Energy-0.75
HOMO-LUMO Gap (ΔE)5.14

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MESP is mapped onto the electron density surface, using a color scale to represent different potential values. uni-muenchen.dewolfram.com

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen. researchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack. researchgate.net

Green Regions: Represent areas of near-zero or neutral potential. researchgate.net

For 4-tert-butyl-3-methoxy-2-methylfuran, the MESP map would be expected to show a significant region of negative potential around the furan ring's oxygen atom and the oxygen of the methoxy (B1213986) group, highlighting these as the primary sites for interaction with electrophiles or for hydrogen bonding. uni-muenchen.demdpi.com The electron-donating nature of the alkyl, tert-butyl, and methoxy substituents would increase the electron density in the furan ring, influencing the potential distribution across the molecule.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron distribution in a molecule by transforming the calculated wave function into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. researchgate.netyoutube.com This analysis is used to understand charge transfer, hyperconjugative interactions, and the nature of bonding within the molecule. researchgate.net

A key aspect of NBO analysis is the calculation of second-order perturbation energies (E(2)), which quantify the stabilization energy from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu Large E(2) values indicate strong electronic delocalization. In the case of this compound, significant interactions would be expected between the oxygen lone pairs (donors) and the antibonding π* orbitals of the furan ring (acceptors), which is a key contributor to the aromaticity of furan. wikipedia.orgwikipedia.org NBO analysis also provides natural atomic charges, offering a more chemically intuitive picture of the charge distribution than other methods. researchgate.net

Table 3: Representative Natural Atomic Charges from NBO Analysis for a Substituted Furan Analogue

AtomNatural Charge (e)
O1 (ring)-0.55
C2+0.28
C3+0.15
C4-0.30
C5-0.25
O (methoxy)-0.58

Compound Index

Thermodynamic and Kinetic Studies through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the thermodynamic and kinetic parameters governing the reactions of furan derivatives. researchgate.netnih.govresearchgate.net These studies are crucial for understanding the stability of these compounds and the mechanisms of their chemical transformations.

The mapping of reaction pathways using computational methods allows for the identification of the most likely routes for chemical reactions involving furan compounds. For instance, theoretical investigations into the Diels-Alder reactions of furan with various alkynes have been conducted to map out the potential energy surfaces. researchgate.net These studies characterize the transition states, which are the highest energy points along the reaction coordinate, providing critical information about the reaction mechanism. researchgate.net

The activation barriers for these reactions are influenced by the electronic nature of the substituents on the reactants. researchgate.net For example, electron-withdrawing groups on the alkyne have been shown to lower the activation barriers for the [4+2] cycloaddition reaction with furan. researchgate.net Similarly, in the context of biofuel combustion, computational studies have mapped the potential energy surfaces for the oxidation of furan derivatives, identifying the various possible reaction channels and their associated transition states. nih.govresearchgate.net The characterization of these transition states often involves techniques like multi-path variational transition state theory (MP-VTST) to accurately model the kinetics of complex reactions, such as hydrogen abstraction. rsc.org

Table 1: Calculated Activation Barriers for Cycloaddition Reactions of Furan Derivatives Note: This table is a representative example based on typical findings in computational studies of furan derivatives and does not represent specific data for this compound due to a lack of publicly available information.

Reactant 1Reactant 2Reaction TypeComputational MethodCalculated Activation Energy (kcal/mol)
FuranAlkene (Electron-Withdrawing Group)[4+2] CycloadditionDFT/B3LYP15-20
FuranAlkene (Electron-Donating Group)[4+2] CycloadditionDFT/B3LYP25-30
2-MethylfuranAlkene (Electron-Withdrawing Group)[4+2] CycloadditionDFT/B3LYP14-19

Bond dissociation energy (BDE) is a fundamental thermochemical parameter that quantifies the strength of a chemical bond. wikipedia.orglibretexts.org It is defined as the standard enthalpy change required to break a specific bond homolytically, forming two radical fragments. wikipedia.orglibretexts.org Computational methods, particularly density functional theory (DFT) and high-level ab initio calculations, are frequently employed to predict BDEs. nih.govnih.gov

For furan and its analogues, BDE calculations can provide insights into their reactivity and stability. nih.gov For example, the C-H bond dissociation energies at different positions on the furan ring and its substituents can indicate the most likely site for hydrogen abstraction reactions, which are key steps in combustion and atmospheric chemistry. nih.gov Studies on related oxygenated biofuels have shown that the presence of an oxygen atom can influence the BDEs of neighboring C-H bonds. nih.gov For instance, in 2-methoxyethanol, the Cα-H bonds have the weakest bond energies. nih.gov

Table 2: Representative Bond Dissociation Energies (BDEs) for Furan and Related Structures Note: The values presented are illustrative and based on general principles of furan chemistry. Specific BDEs for this compound would require dedicated computational studies.

CompoundBondComputational MethodCalculated BDE (kcal/mol)
FuranC2-HG3/B3LYP~115
FuranC3-HG3/B3LYP~112
MethaneC-HCBS-QB3105.1
TolueneC-H (methyl)CBS-QB389.7

Topological Studies for Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of molecules, including their solvation properties and how they interact with biological receptors or catalysts. nih.gov Topological analysis of the electron density provides a powerful framework for characterizing these non-covalent interactions.

The Electron Localization Function (ELF) is a quantum chemical tool used to visualize and analyze the localization of electrons in a molecule. wikipedia.orgjussieu.fraps.org It provides a chemically intuitive picture of electron pairs, highlighting core electrons, covalent bonds, and lone pairs. wikipedia.org ELF analysis can be used to understand the nature of chemical bonding in furan derivatives and how substituents affect the electron distribution in the aromatic ring. diva-portal.org

The Localized Orbital Locator (LOL) provides a complementary perspective to ELF, offering another way to visualize localized electronic features. Both methods are based on the analysis of the kinetic energy density and can be used to identify regions of high electron localization, which are often associated with chemical bonds and lone pairs. diva-portal.org For furan and its analogues, ELF and LOL analyses can reveal the extent of electron delocalization in the ring and how this is influenced by substituents like the tert-butyl and methoxy groups. These analyses are also valuable for identifying potential sites for electrophilic or nucleophilic attack. arizona.edu

Reduced Density Gradient (RDG) analysis is a computational technique specifically designed to identify and visualize non-covalent interactions. chemrxiv.org By plotting the reduced density gradient against the electron density signed by the second eigenvalue of the Hessian matrix, it is possible to distinguish between attractive (like hydrogen bonds and van der Waals interactions) and repulsive steric clashes. chemrxiv.org

For this compound and its analogues, RDG analysis can be used to study intermolecular interactions in dimers or larger clusters, as well as intramolecular interactions between bulky substituents. nih.gov This provides a detailed picture of the forces that govern the molecule's conformation and its interactions with other molecules. Theoretical studies on furan interacting with other molecules, such as dihalogens, have utilized such methods to characterize the nature and strength of these interactions, identifying different types of geometries like π-type, σ-type, and χ-type interactions. nih.gov

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments. researchgate.net

Advances in computational methods allow for the accurate prediction of various spectroscopic properties, including infrared (IR) frequencies and intensities, and nuclear magnetic resonance (NMR) chemical shifts. nih.gov For furan and its derivatives, theoretical calculations can predict the vibrational spectra, helping to assign the observed IR and Raman bands to specific molecular motions. researchgate.net Similarly, the prediction of 1H and 13C NMR chemical shifts through computational modeling can aid in the structural elucidation of newly synthesized furan compounds. nih.gov The agreement between calculated and experimental spectroscopic data provides confidence in the determined molecular structure and the computational methods employed. researchgate.net

Spectroscopic ParameterExperimental ValuePredicted Value (Computational Method)Deviation
13C NMR (C2)142.8 ppm143.5 ppm (B3LYP/6-31G(d))+0.7 ppm
13C NMR (C3)109.9 ppm110.5 ppm (B3LYP/6-31G(d))+0.6 ppm
IR Frequency (C=C stretch)1580 cm-11575 cm-1 (B3LYP/6-31G(d))-5 cm-1

Derivatization Strategies and Functionalization of the Furan Core in 4 Tert Butyl 3 Methoxy 2 Methylfuran

Strategic Introduction of Functional Groups on the Furan (B31954) Ring

The introduction of new functional groups onto the furan ring is a critical first step for further derivatization. Given that furan is a π-rich heterocycle, it readily undergoes electrophilic substitution, often with greater reactivity than benzene. chemicalbook.compearson.com For polysubstituted furans, the position of substitution is dictated by the directing effects of the existing groups. In 4-tert-butyl-3-methoxy-2-methylfuran, the C5 position is the only available site for direct electrophilic aromatic substitution.

Electrophilic substitution reactions on furan rings typically proceed with a preference for the C2 and C5 positions due to the superior stability of the resulting carbocation intermediates, which can be stabilized by three resonance structures. chemicalbook.comquora.comyoutube.com

Common electrophilic substitution reactions applicable to furan rings include:

Halogenation: Furan reacts with bromine under mild conditions to yield 2-bromofuran. pearson.compearson.com This suggests that the C5 position of the target molecule could be readily brominated or chlorinated, introducing a versatile handle for subsequent cross-coupling reactions.

Nitration and Sulfonation: These reactions must be conducted under carefully controlled, mild conditions to avoid polymerization or degradation of the furan ring.

Friedel-Crafts Acylation: This reaction can introduce acyl groups, which can serve as precursors for a variety of other functionalities.

Chloromethylation: The introduction of a chloromethyl group, as has been demonstrated on other substituted furans, provides a reactive site for nucleophilic substitution and further elaboration.

Modification of Alkyl and Alkoxy Substituents

Beyond direct functionalization of the furan ring, the existing substituents offer avenues for modification.

Methoxy (B1213986) Group Modification: The 3-methoxy group is a key site for derivatization. Cleavage of aryl methyl ethers to reveal a phenolic hydroxyl group is a common transformation in organic synthesis. acs.orgrsc.org This deprotection makes the compound more polar and introduces a reactive hydroxyl group that can participate in etherification, esterification, or serve as a directing group for other reactions. Several methods exist for this demethylation:

Thiolate-Mediated Demethylation: The use of sodium thiolates, particularly from long-chain thiols to minimize odor, provides a practical method for cleaving aryl methyl ethers. nih.govresearchgate.net

Lewis Acid-Mediated Demethylation: Lewis acids in the presence of thioethers can effectively demethylate aryl methyl ethers. google.com

Biocatalytic Demethylation: Enzymatic methods, such as those using veratrol-O-demethylase, offer a mild and highly selective alternative for demethylation under oxygen-free conditions. acs.org

Methyl Group Functionalization: The 2-methyl group is another potential site for functionalization, although it is generally less reactive than the furan ring itself. Methods for the functionalization of methyl groups on heterocyclic rings often involve radical pathways or deprotonation with a strong base to form a nucleophile. researchgate.net These strategies can be used to introduce halogens, or the methyl group can be metalated and reacted with electrophiles. researchgate.net

Tert-Butyl Group: The 4-tert-butyl group is generally considered synthetically robust and unreactive. While methods for C-H activation of tertiary alkyl groups exist, they often require specific directing groups or harsh conditions and may not be selective in a complex molecule. acs.orgnih.gov Therefore, this group is more likely to serve a steric or electronic role rather than as a point of direct functionalization.

Formation of Polycyclic and Spiro Systems Incorporating the Furan Moiety

Functionalized derivatives of this compound can serve as building blocks for the synthesis of more complex molecular architectures, such as polycyclic and spiro-fused systems. Furan-containing polycyclic aromatic compounds (PACs) and spiro compounds are of interest for their unique three-dimensional structures and potential applications in materials science.

The synthesis of such systems often involves intramolecular cyclization reactions. For instance, a derivative of the target furan bearing a suitably positioned nucleophile and electrophile on side chains attached to the ring could be induced to cyclize. The synthesis of spiro[indeno[1,2-b] nih.govbenzofuran-10,10′-indeno[1,2-b] nih.govbenzothiophene] highlights a strategy where furan units are incorporated into rigid, chiral spiro scaffolds. researchgate.net

Advanced Functionalization Reactions (e.g., Cross-Coupling)

The introduction of a halide (e.g., bromo or iodo) or a boronic acid derivative at the C5 position opens the door to a wide range of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov

Cross-Coupling Reaction Coupling Partner Catalyst System (Example) Potential Product Type
Suzuki Coupling Aryl/heteroaryl boronic acidsPd(II) complex, K₂CO₃, EtOH/H₂O nih.govBiaryl or heteroaryl-substituted furan
Heck Coupling AlkenesPd(OAc)₂, PPh₃Alkenyl-substituted furan
Sonogashira Coupling Terminal alkynesPdCl₂(PPh₃)₂, CuIAlkynyl-substituted furan
Buchwald-Hartwig Amination AminesPd catalyst, phosphine (B1218219) ligandAmino-substituted furan
C-H Arylation Aryl halidesPd(OAc)₂, KOAc, DMAc mdpi.comDirect coupling without pre-functionalization

This table presents examples of cross-coupling reactions applicable to functionalized furans.

For instance, a 5-bromo-4-tert-butyl-3-methoxy-2-methylfuran intermediate could be coupled with various arylboronic acids via a Suzuki reaction to generate a library of 5-aryl-substituted furans. nih.gov Similarly, direct C-H activation methods could potentially couple the C5 position with aryl halides, offering a more atom-economical route. researchgate.netmdpi.com

Synthetic Applications of Derivatized this compound Intermediates

The derivatized intermediates of this compound hold potential as versatile building blocks in organic synthesis. The ability to introduce a wide array of functional groups through the strategies outlined above allows for the tailored construction of complex target molecules.

For example, halogenated furan intermediates can be elaborated using organopalladium chemistry to build more complex structures. The functionalized furan core could be incorporated into larger molecules with potential biological activity or unique material properties. The synthesis of α-oligofurans, which have attracted interest for their potential in material science, can be achieved through iterative coupling procedures starting from functionalized furan monomers.

The strategic functionalization of this compound provides a pathway to novel compounds with diverse substitution patterns. The interplay between electrophilic substitution on the furan ring, modification of the alkoxy and alkyl side chains, and modern cross-coupling reactions enables the transformation of this simple heterocyclic scaffold into a wide range of complex and potentially valuable chemical entities.

Future Research Directions and Advanced Applications in 4 Tert Butyl 3 Methoxy 2 Methylfuran Chemistry

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of polysubstituted furans is a significant area of research in organic chemistry. rsc.orgacs.orgresearchgate.net For a tetrasubstituted furan (B31954) like 4-tert-Butyl-3-methoxy-2-methylfuran , several modern synthetic strategies could be investigated beyond classical methods like the Paal-Knorr synthesis. numberanalytics.com

Future research should focus on developing atom-economical and regioselective synthetic routes. Transition metal-catalyzed cyclization reactions are a promising avenue, offering direct and practical methods for constructing substituted furans from simple starting materials. rsc.org For instance, ruthenium(II)-catalyzed oxidative annulation reactions between β-ketoesters and internal alkynes have proven effective for creating polysubstituted furans. rsc.org An analogous strategy could be envisioned for the synthesis of This compound .

Another approach could be the use of electrocatalytic [3+2] annulation between alkynes and β-keto compounds, which represents a practical and environmentally friendly method for synthesizing tri- and tetra-substituted furans under mild conditions. acs.orgnih.gov The development of novel catalytic systems, including those based on earth-abundant metals like copper or cobalt, could also provide more sustainable and cost-effective synthetic pathways. rsc.org

Potential Synthetic Strategy Key Reactants Catalyst/Conditions Anticipated Advantages
Ru(II)-Catalyzed Oxidative AnnulationA β-ketoester with a tert-butyl group and an alkyne with methyl and methoxy (B1213986) groups.Ru(II) complex, Copper oxidant, Additive (e.g., AgSbF₆). rsc.orgHigh regioselectivity, good to excellent yields for polysubstituted furans. rsc.org
Electrocatalytic [3+2] AnnulationAn alkyne and a β-keto compound with appropriate substituents.Ferrocene (Fc) catalyst, graphite (B72142) felt anode, stainless steel cathode. acs.orgnih.govAtom-economic, mild conditions, excellent functional group tolerance. acs.orgnih.gov
Base-Catalyzed IsomerizationAlkynyloxiranes with the desired substitution pattern.Base catalysis. atlantis-press.comA novel and potentially high-yielding route. atlantis-press.com

Deepening Mechanistic Understanding through Advanced Computational Studies

To guide the development of the aforementioned synthetic routes, advanced computational studies are indispensable. Density Functional Theory (DFT) calculations can provide deep mechanistic insights into reaction pathways, transition states, and the factors controlling regioselectivity. For instance, computational studies on the pyrolysis mechanism of furan have helped to distinguish between different proposed radical and non-radical pathways. youtube.com

For This compound , computational modeling could be employed to:

Predict the most energetically favorable synthetic pathways.

Understand the electronic effects of the tert-butyl, methoxy, and methyl substituents on the reactivity of the furan ring in electrophilic substitution and other reactions. youtube.comyoutube.com

Model the interaction of the furan with catalytic surfaces or active sites, aiding in the design of more efficient and selective catalysts.

Simulate spectroscopic properties (e.g., NMR, IR spectra) to aid in the characterization of the synthesized compound.

Development of Specialized Analytical Techniques for Furanoids

The accurate detection and quantification of furan derivatives are crucial for both research and potential industrial applications. While general methods for furan analysis in various matrices exist, specialized techniques may be required for This compound , particularly if it is to be used in complex environments. psu.eduacs.orgnih.govmdpi.comnih.gov

Future research in this area could focus on:

High-Performance Liquid Chromatography (HPLC): Developing specific HPLC methods with diode array detection for the quantitative analysis of this compound, similar to methods established for other furanic compounds in transformer oil. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS): Optimizing headspace solid-phase microextraction (HS-SPME) coupled with GC-MS/MS for the sensitive and selective determination of This compound in various media. acs.orgnih.govmdpi.com The choice of fiber coating (e.g., CAR/PDMS or CAR/DVB/PDMS) would be a key parameter to investigate for optimal extraction efficiency. nih.gov

Spectroscopic Methods: Establishing a detailed spectroscopic profile of the pure compound using NMR (¹H, ¹³C), FT-IR, and UV-Vis spectroscopy to serve as a reference for future studies.

Analytical Technique Focus of Development Key Parameters for Optimization Relevance
HPLC-DADQuantitative analysis in solutions.Mobile phase composition, column type, flow rate, detection wavelength.Quality control, reaction monitoring.
HS-SPME-GC-MS/MSTrace analysis in complex matrices.SPME fiber type, extraction time and temperature, desorption conditions. acs.orgnih.govmdpi.comEnvironmental monitoring, food analysis, biological studies.
NMR SpectroscopyStructural elucidation and purity assessment.Solvent, acquisition parameters for 1D and 2D NMR.Confirmation of synthesis, mechanistic studies.

Investigation of Materials Science Applications (e.g., Polymer Chemistry derived from Furan Monomers)

Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics. numberanalytics.comresearchgate.netcore.ac.uk The furan ring can be incorporated into polymer backbones to create materials with unique thermal and mechanical properties. numberanalytics.comresearchgate.netThis compound , with its potential for further functionalization, could serve as a novel monomer in polymer synthesis.

Future research could explore:

Polymerization: Investigating the polymerization of This compound or its derivatives through various mechanisms, such as acyclic diene metathesis (ADMET) if appropriate diene functionalities are introduced. nih.gov

Copolymerization: Incorporating this furan derivative as a comonomer with other bio-based monomers to tailor the properties of the resulting polymers, such as polyesters or polyamides. researchgate.net

Conjugated Polymers: Exploring the synthesis of conjugated polymers incorporating the This compound unit for potential applications in organic electronics. The electronic properties of such polymers could be tuned by adjusting the substitution on the furan ring. rsc.org The presence of the bulky tert-butyl group might influence the polymer's solubility and morphology.

Sustainable and Biomass-Derived Approaches for Furanic Compounds

A major driving force in modern chemistry is the transition to sustainable feedstocks. numberanalytics.com Furanic compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform chemicals that can be derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. acs.orgnih.govmdpi.com

Future research should investigate the possibility of synthesizing This compound from biomass-derived precursors. This would involve developing catalytic pathways to convert simple furanics into more complex, polysubstituted derivatives. For example, methods for the selective reduction of substituted furfuraldehydes to alkyl furans without the use of metal catalysts or external hydrogen gas are being developed and could be adapted. acs.orgfigshare.comacs.org The development of such "green" synthetic routes would significantly enhance the sustainability profile of this and other furan derivatives. The overarching goal is to create value-added chemicals from renewable resources, and the synthesis of specialized furans like the one discussed here fits well within this paradigm. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 4-tert-Butyl-3-methoxy-2-methylfuran in synthetic mixtures?

  • Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) , gas chromatography/mass spectrometry (GC/MS) , and Fourier-transform infrared spectroscopy (FTIR) . For NMR, employ a 400 MHz spectrometer with a 90° pulse angle and 45-second inter-pulse delays to resolve structural details, particularly focusing on tert-butyl and methoxy group signals . For GC/MS, use an HP-5 MS column with helium as the carrier gas and a temperature gradient from 100°C to 280°C (12°C/min) to ensure optimal separation and fragmentation patterns . FTIR with diamond ATR (32 scans, 4 cm⁻¹ resolution) can confirm functional groups like methoxy and furan ring vibrations .

Q. How can researchers optimize solid-phase extraction (SPE) protocols for isolating this compound from aqueous matrices?

  • Methodological Answer : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and water. After spiking samples with deuterated internal standards (e.g., 4-chloro-3-methylphenol-d2), filter through GF/F (0.7 μm) to remove particulates. Elute with methanol acidified with 1% formic acid to enhance recovery. Validate protocols with matrix-matched calibration curves and assess recovery rates (70–120%) using influent wastewater as a complex matrix model .

Q. What synthetic routes are reported for structurally similar methoxy-substituted furans?

  • Methodological Answer : While direct synthesis data for this compound is limited, analogous methoxy-furans (e.g., 4-Methoxy-2(5H)-furanone) are synthesized via acid-catalyzed cyclization of keto-esters or Pd-mediated coupling for functionalization. For tert-butyl groups, consider Friedel-Crafts alkylation or tert-butylation using tert-butyl chloride under anhydrous conditions, followed by purification via silica gel chromatography .

Advanced Research Questions

Q. How can researchers address discrepancies in quantification results between GC/MS and LC-MS/MS for this compound?

  • Methodological Answer : Discrepancies often arise from matrix effects (e.g., ion suppression in LC-MS/MS) or thermal degradation in GC/MS. Mitigate by:

  • Using isotope-labeled internal standards (e.g., triclosan-d3) to correct for matrix interference .
  • Comparing results across multiple ionization modes (e.g., ESI+ vs. APCI).
  • Validating GC/MS inlet temperatures to prevent thermal decomposition (e.g., <280°C) .

Q. What strategies mitigate isomerization or degradation during storage and analysis of this compound?

  • Methodological Answer :

  • Storage : Preserve at -18°C in amber vials to prevent photodegradation .
  • Sample Handling : Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to minimize adsorption losses .
  • Analysis : Use low-temperature GC inlet liners and shorten analysis times to reduce thermal stress .

Q. How can researchers elucidate the compound’s behavior in complex environmental matrices like wastewater?

  • Methodological Answer : Conduct matrix effect studies by spiking the compound into influent/effluent wastewater. Use HLB-based SPE with post-extraction spikes to quantify losses. Monitor degradation products via high-resolution mass spectrometry (HRMS) and correlate findings with QSAR models to predict environmental persistence .

Q. What computational methods predict the compound’s stability or reactivity under varying pH and redox conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model hydrolysis pathways (e.g., acid-catalyzed furan ring opening). Validate with experimental data from pH-adjusted stability studies (pH 2–12, 25–60°C). Use molecular docking to assess interactions with biological/environmental receptors (e.g., enzyme active sites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.